

Technical Guide: Spectroscopic Characterization of Spiro[2.4]heptan-5-amine

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Compound of Interest

Compound Name: Spiro[2.4]heptan-5-amine

CAS No.: 1267497-14-2

Cat. No.: B2526757

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Structural Definition & Stereochemical Context

Before interpreting spectra, the unique geometry of the spiro[2.4]heptane scaffold must be understood. The molecule consists of a cyclopropane ring spiro-fused to a cyclopentane ring.

- IUPAC Numbering: The spiro carbon is typically assigned position 3 (or 1 depending on nomenclature variants, but 3 is standard for spiro[2.4]).
 - Ring A (Small): Carbons 1, 2.
 - Ring B (Large): Carbons 4, 5, 6, 7.
 - Spiro Center: Carbon 3.
- Target Molecule: The amine group is at position 5. This is the -position relative to the spiro center.
- Stereochemistry: The introduction of the amine at C5 creates a chiral center. As the unsubstituted cyclopropane ring is symmetric relative to the cyclopentane plane, there are no cis/trans diastereomers relative to the spiro junction (unlike 4-substituted isomers where proximity to the cyclopropane methines might induce specific anisotropic effects). The product is typically isolated as a racemate (

).

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary identification of the molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the spiro-junction versus the lability of the amine.

Ionization & Molecular Ion

- Technique: EI (70 eV) or ESI (+).
- Formula:
- Molecular Weight: 111.19 g/mol .
- Molecular Ion (
):m/z 111.
 - Note: In ESI, the observed species is

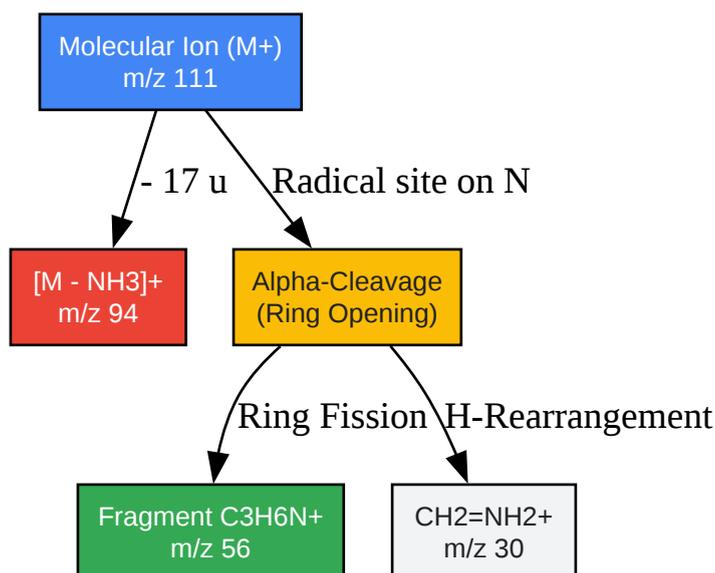
Fragmentation Pathway (EI)

The fragmentation follows

-cleavage adjacent to the nitrogen and ring-opening characteristic of strained spiro-cycles.

m/z Fragment	Identity / Mechanism	Diagnostic Value
111	(Molecular Ion)	Confirms MW. Intensity: Low to Medium.
94		Loss of ammonia. Characteristic of primary amines.
82		Loss of ethyl radical (ring opening of cyclopentane).
68	Retro-Cyclopropane cleavage	Loss of or ring fragmentation.
56		-cleavage fragment (Base Peak candidate).
30		Primary amine marker (strong in aliphatic amines).

Fragmentation Logic Diagram



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Figure 1: Proposed EI-MS fragmentation pathway for **Spiro[2.4]heptan-5-amine**.

Infrared Spectroscopy (IR)

The IR spectrum distinguishes the spiro-cyclic nature (high strain C-H) from the amine functionality.

Key Absorption Bands

Frequency (cm ⁻¹)	Vibration Mode	Structural Assignment
3350 - 3250	N-H Stretch (Doublet)	Primary Amine (NH ₂).
3080 - 3050	C-H Stretch (Strained)	Cyclopropane Ring. Diagnostic for spiro[2.4] system.
2960 - 2850	C-H Stretch (Cyclopentane)	Cyclopentane methylene groups.
1650 - 1590	N-H Bend (Scissoring)	Primary Amine.
1020 - 1000	Ring Deformation	Cyclopropane skeletal vibration.

Technical Insight: The presence of the band >3000 cm⁻¹

(cyclopropyl C-H) alongside the amine doublet is the "fingerprint" combination for this molecule, distinguishing it from simple cyclopentylamine.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 5-amine from the 4-amine isomer.

H NMR (Proton) Prediction

Solvent:

or

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-5	3.40 - 3.60	Multiplet (tt-like)	1H	-proton to amine. Deshielded by Nitrogen.
H-4, H-6	1.80 - 2.10	Multiplet	2H	-protons (adjacent to amine).
H-4', H-6'	1.40 - 1.70	Multiplet	2H	Diastereotopic partners.
H-7	1.60 - 1.80	Multiplet	2H	-protons (adjacent to spiro).
	1.20 - 2.00	Broad Singlet	2H	Exchangeable with . Shift varies with conc.
H-1, H-2	0.30 - 0.60	Complex Multiplet	4H	Cyclopropyl protons. Highly shielded due to ring current/strain.

Distinction from 4-amine:

- 5-amine: The

-proton (H-5) is not adjacent to the spiro center. It will show coupling to two methylene groups (H-4 and H-6).

- 4-amine: The

-proton (H-4) is adjacent to the spiro center (quaternary C3). This simplifies the coupling pattern (only coupled to H-5 methylene) and likely shifts the signal slightly upfield due to the spiro-carbon anisotropy.

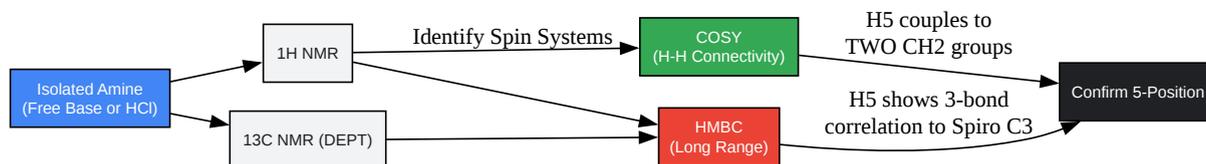
C NMR Prediction

Solvent:

Carbon Environment	Chemical Shift (, ppm)	Type	Assignment
C-5	52.0 - 56.0	CH	-carbon (bearing amine).
C-4, C-6	35.0 - 40.0		Methylene carbons (to spiro/amine).
C-7	30.0 - 34.0		Methylene to spiro.
C-3	20.0 - 25.0	Cq	Spiro Quaternary Carbon. Diagnostic low intensity.
C-1, C-2	10.0 - 15.0		Cyclopropyl Carbons. High field characteristic.

Experimental Workflow: Structural Elucidation

To validate the synthesis of the 5-amine isomer specifically, the following 2D NMR workflow is recommended.



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Figure 2: 2D NMR Logic for Isomer Differentiation.

Differentiation Protocol (COSY/HMBC)

- COSY: In the 5-amine, the methine proton (H-5) will show cross-peaks to two distinct methylene groups (C4 and C6). In the 4-amine, the methine proton would only couple to one methylene group (C5) and the quaternary spiro center (no coupling).
- HMBC: Look for the correlation between the cyclopropyl protons (H1/H2) and the cyclopentane ring carbons.
 - 5-amine: Cyclopropyl protons correlate to C3 (spiro), C4, and C7. They will not strongly correlate to the amine-bearing C5 (too far, 4 bonds).
 - 4-amine: Cyclopropyl protons correlate to C3, C4 (amine bearing), and C7. A strong 3-bond correlation to the amine carbon suggests the 4-isomer.

References

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- Spiro[2.4]heptan-4-amine HCl (Isomer Comparison): BLD Pharm Product Data, CAS 2060052-47-1.^[3] [Link](#)
- Cyclopropyl IR Frequencies: NIST Chemistry WebBook, SRD 69. [Link](#)

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